molecular formula C24H31N3O5S B504739 N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea

N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea

Cat. No.: B504739
M. Wt: 473.6g/mol
InChI Key: SZMLMAVTEIWRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Triethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes ethoxy groups, a morpholine ring, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzamide Core: This step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.

    Attachment of the Carbamothioyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Triethoxy-N-(4-morpholinyl)benzamide: Similar structure but lacks the carbamothioyl group.

    3,4,5-Triethoxy-N-(2-morpholin-4-ylethyl)benzamide: Similar structure but with different substitution patterns.

Uniqueness

3,4,5-Triethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6g/mol

IUPAC Name

3,4,5-triethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C24H31N3O5S/c1-4-30-20-15-17(16-21(31-5-2)22(20)32-6-3)23(28)26-24(33)25-18-9-7-8-10-19(18)27-11-13-29-14-12-27/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,25,26,28,33)

InChI Key

SZMLMAVTEIWRES-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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